Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate
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Overview
Description
Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates This compound features a benzo[d][1,3]dioxole ring fused with a phenylacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate typically involves the esterification of benzo[d][1,3]dioxole-5-carboxylic acid with (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Research may explore its potential therapeutic applications, including anti-inflammatory or anticancer effects.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxyphenyl)acrylate
- Benzo[d][1,3]dioxol-5-yl (E)-3-(3-Methoxyphenyl)acrylate
- Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Methoxyphenyl)acrylate
Uniqueness
Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C17H14O6 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H14O6/c1-20-15-8-11(2-5-13(15)18)3-7-17(19)23-12-4-6-14-16(9-12)22-10-21-14/h2-9,18H,10H2,1H3/b7-3+ |
InChI Key |
RMDCWJIJKYQBTC-XVNBXDOJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC2=CC3=C(C=C2)OCO3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
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